Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate is a complex organotin compound with the molecular formula C55H78O12S3Sn and a molecular weight of 1146.1056 g/mol. This compound is characterized by its unique structure, which includes a stannylidyne core bonded to three thioethylene groups and three phthalate ester groups. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate typically involves the reaction of triisooctylstannane with thioethylene and phthalic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a Lewis acid such as aluminum chloride. The reaction mixture is then purified through column chromatography to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and stannanes.
Substitution: The thioethylene groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and stannanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of specialty polymers and as a stabilizer in PVC formulations.
Mechanism of Action
The mechanism of action of Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. Additionally, the compound’s stannylidyne core can participate in redox reactions, further influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triisooctyl (methylstannylidyne)tris(thioethylene) triphthalate: Unique due to its specific combination of stannylidyne and thioethylene groups.
This compound derivatives: Similar compounds with slight modifications in the thioethylene or phthalate ester groups.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
67907-14-6 |
---|---|
Molecular Formula |
C55H78O12S3Sn |
Molecular Weight |
1146.1 g/mol |
IUPAC Name |
2-O-[2-[methyl-bis[2-[2-(6-methylheptoxycarbonyl)benzoyl]oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-(6-methylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/3C18H26O4S.CH3.Sn/c3*1-14(2)8-4-3-7-11-21-17(19)15-9-5-6-10-16(15)18(20)22-12-13-23;;/h3*5-6,9-10,14,23H,3-4,7-8,11-13H2,1-2H3;1H3;/q;;;;+3/p-3 |
InChI Key |
PPDFSAKFYMCQET-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCS[Sn](C)(SCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC(C)C)SCCOC(=O)C3=CC=CC=C3C(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.